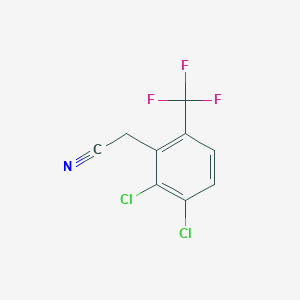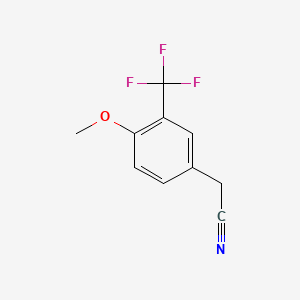
Gamma-glutamilcisteína (TFA)
Descripción general
Descripción
Gamma-glutamylcysteine (TFA) is a dipeptide intermediate in the synthesis of glutathione (GSH), a crucial antioxidant in biological systems. It serves as an essential cofactor for the enzyme glutathione peroxidase (GPx), which plays a significant role in protecting cells from oxidative damage.
Aplicaciones Científicas De Investigación
Gamma-glutamylcysteine (TFA) has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of glutathione and other related compounds.
Biology: Studied for its role in cellular antioxidant defense mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of dietary supplements and pharmaceuticals aimed at boosting antioxidant levels.
Análisis Bioquímico
Biochemical Properties
Gamma-glutamylcysteine (TFA) is synthesized by the enzyme gamma-glutamylcysteine synthetase, which catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This reaction is ATP-dependent and represents the first step in the biosynthesis of glutathione. Gamma-glutamylcysteine (TFA) interacts with several biomolecules, including glutathione synthetase, which further catalyzes its conversion to glutathione by adding glycine to the dipeptide . Additionally, gamma-glutamylcysteine (TFA) can interact with gamma-glutamyl transpeptidase, an enzyme involved in the gamma-glutamyl cycle, which transfers the gamma-glutamyl moiety to other amino acids or peptides .
Cellular Effects
Gamma-glutamylcysteine (TFA) influences various cellular processes by modulating the levels of glutathione. It enhances the antioxidant capacity of cells, thereby protecting them from oxidative damage. This compound also affects cell signaling pathways, particularly those involved in the response to oxidative stress. For instance, gamma-glutamylcysteine (TFA) can upregulate the expression of genes encoding antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase . Furthermore, it plays a role in cellular metabolism by participating in the detoxification of reactive oxygen species and maintaining the redox balance within cells .
Molecular Mechanism
At the molecular level, gamma-glutamylcysteine (TFA) exerts its effects primarily through its role in glutathione synthesis. By serving as a precursor to glutathione, it ensures a steady supply of this vital antioxidant. Gamma-glutamylcysteine (TFA) binds to glutathione synthetase, facilitating the addition of glycine to form glutathione . This process is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative stress. Additionally, gamma-glutamylcysteine (TFA) can modulate the activity of gamma-glutamyl transpeptidase, influencing the gamma-glutamyl cycle and the overall metabolism of glutathione .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-glutamylcysteine (TFA) can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Studies have shown that gamma-glutamylcysteine (TFA) is relatively stable under physiological conditions but can degrade over time, particularly in the presence of reactive oxygen species . Long-term exposure to gamma-glutamylcysteine (TFA) has been observed to enhance the antioxidant capacity of cells and improve their resistance to oxidative stress .
Dosage Effects in Animal Models
The effects of gamma-glutamylcysteine (TFA) in animal models are dose-dependent. At low doses, this compound has been shown to enhance the antioxidant defense mechanisms and protect against oxidative damage . At high doses, gamma-glutamylcysteine (TFA) can exhibit toxic effects, including cellular apoptosis and necrosis. The threshold for these adverse effects varies depending on the species and the specific experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gamma-glutamylcysteine (TFA) can be synthesized through the coupling of gamma-glutamyl and cysteine under controlled conditions. The reaction typically involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods: In an industrial setting, the synthesis of gamma-glutamylcysteine (TFA) is scaled up using similar principles but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring to maintain the desired reaction environment.
Análisis De Reacciones Químicas
Types of Reactions: Gamma-glutamylcysteine (TFA) primarily undergoes reactions related to its role in glutathione synthesis and antioxidant activity. These include:
Oxidation: The conversion of gamma-glutamylcysteine (TFA) to glutathione (GSH) involves the oxidation of cysteine residues.
Reduction: The reduction of oxidized glutathione (GSSG) back to its reduced form (GSH) is another critical reaction.
Common Reagents and Conditions:
Oxidation: The presence of glutathione synthetase and ATP is essential for the oxidation process.
Reduction: Glutathione reductase and NADPH are commonly used reagents for the reduction of oxidized glutathione.
Major Products Formed:
Glutathione (GSH): The primary product formed from the oxidation of gamma-glutamylcysteine (TFA).
Reduced Glutathione (GSH): The product of the reduction of oxidized glutathione (GSSG).
Mecanismo De Acción
Gamma-glutamylcysteine (TFA) exerts its effects through its role as a precursor in glutathione synthesis. The mechanism involves:
Molecular Targets: Glutathione synthetase and glutathione reductase are key enzymes involved in the synthesis and recycling of glutathione.
Pathways: The gamma-glutamyl cycle, which includes the synthesis of glutathione and its subsequent reduction, is the primary pathway through which gamma-glutamylcysteine (TFA) exerts its effects.
Comparación Con Compuestos Similares
Gamma-glutamylcysteine (TFA) is unique in its role as an intermediate in glutathione synthesis. Similar compounds include:
Glutathione (GSH): The end product of gamma-glutamylcysteine (TFA) synthesis, with broader antioxidant properties.
Cysteine: A precursor in the synthesis of gamma-glutamylcysteine (TFA), but lacks the peptide bond.
Gamma-glutamyltransferase (GGT): An enzyme that plays a role in the gamma-glutamyl cycle but is not a direct precursor.
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAPFIMTGPKLNF-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)
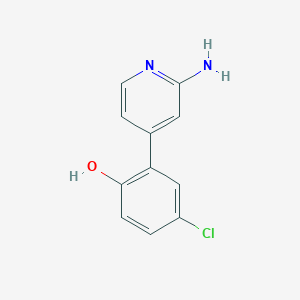
![2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
![2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1451188.png)
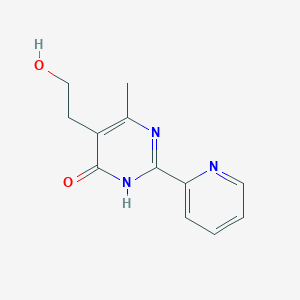
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)
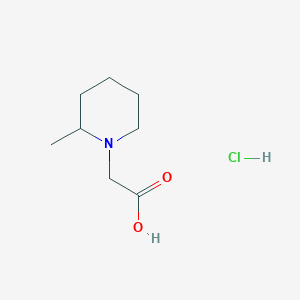
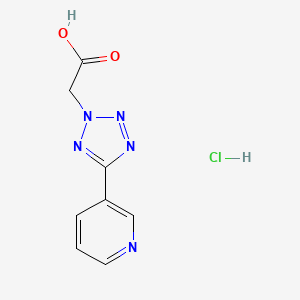
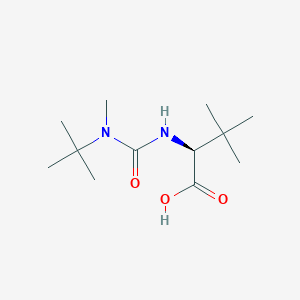
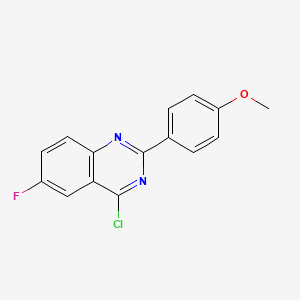
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

